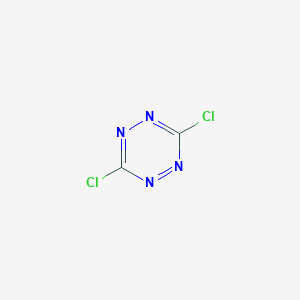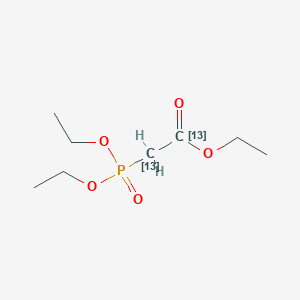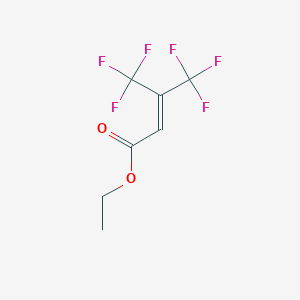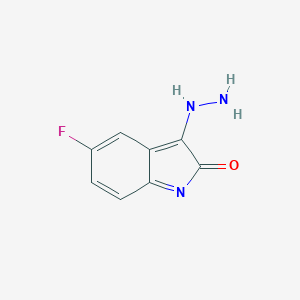
5-Fluor-3-hydrazonoindolin-2-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of hydrazonoindolin-2-one, such as 5-Fluoro-3-hydrazonoindolin-2-one, often involves fluorination reactions that can selectively produce compounds with desired fluorine substitutions. Yang et al. (2018) demonstrated efficient syntheses of fluorooxindoles via fluorination of hydrazonoindolin-2-one with Selectfluor, highlighting the role of solvent conditions in achieving selectivity between different fluorinated products (Yang et al., 2018). This process underlines the importance of controlled reactions in synthesizing specific fluorinated derivatives for further study.
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-hydrazonoindolin-2-one derivatives has been elucidated through various spectroscopic techniques. For instance, El‐Faham et al. (2015) characterized N′-(2-oxoindolin-3-ylidene)hydrazide-hydrazones derivatives, providing insights into the molecular frameworks that underpin the biological activity of these compounds (El‐Faham et al., 2015).
Chemical Reactions and Properties
The chemical behavior of 5-Fluoro-3-hydrazonoindolin-2-one and its derivatives involves various reactions that highlight the compound’s reactivity and potential for modification. Zhang et al. (2023) described a base-mediated cycloaddition reaction, which serves as a method for incorporating both a fluorine atom and a fluoroalkyl group into pyrazole cores, indicating the versatility of fluorinated compounds in chemical synthesis (Zhang et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthese von Metallkomplexen
5-Fluor-3-hydrazonoindolin-2-on wird zur Synthese neuer tetradenater Schiff-Basen und deren Co(II), Ni(II), Cu(II), Zn(II), Cd(II) und Hg(II) Komplexe verwendet . Diese Komplexe werden durch die Kondensation von this compound mit Isophthalaldehyd gebildet .
Antimikrobielle Aktivität
Die aus this compound synthetisierten Verbindungen wurden auf ihre in-vitro-antibakterielle und antimykotische Aktivität untersucht . Sie wurden gegen zwei gramnegative (Shigella flexneri und Enterococcus aerogens) und einen grampositiven (Micrococcus luteus) Bakterienstamm sowie gegen drei Pilzstämme (Candida krusiae Candida parasilopsis und Malassesia pachydermatis) getestet .
DNA-Spaltungskapazität
Die aus this compound synthetisierten Metallkomplexe wurden auf ihre DNA-Spaltungskapazität analysiert . Diese Eigenschaft ist wichtig bei der Untersuchung von genetischem Material und seiner Manipulation.
Anti-Brustkrebs-Aktivität
Eine neue Verbindung mit 3-Hydrazonoindolin-2-on-Gerüst (HI 5), die gut konzipiert, synthetisiert und biologisch bewertet wurde, hat eine vielversprechende Anti-Brustkrebs-Aktivität gezeigt . Die Zytotoxizität von HI 5 wurde als intrinsisch vermittelte Apoptose festgestellt, die wiederum mit einer niedrigen Bcl-2-Expression und einer hohen Aktivierung von Caspase 3 und p53 verbunden ist .
CDK2-Hemmaktivität
Die Verbindung HI 5 zeigt eine ausgeprägte CDK2-Hemmaktivität und Zytotoxizität in der menschlichen Brustkrebszelllinie MCF-7 . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Krebsmedikamente.
Zellzyklusarrest
HI 5 wurde nachgewiesen, die Proliferation der MCF-7-Zelllinie zu blockieren und den Zellzyklus in der G2/M-Phase zu arretieren . Diese Eigenschaft ist entscheidend für die Untersuchung der Zellbiologie und die Entwicklung von Behandlungen für Krankheiten wie Krebs.
Wirkmechanismus
Target of Action
5-Fluoro-3-hydrazonoindolin-2-one is a derivative of isatin, a molecule with significant pharmacological importance . It has been found to exhibit remarkable activity against key proteins such as Staphylococcus aureus protein (PDB ID: 1JIJ), Escherichia coli protein (PDB ID: 1T9U), Pseudomonas aeruginosa protein (PDB ID: 2UV0), and Acinetobacter baumannii protein (PDB ID: 4HKG) . These proteins are involved in various biological processes and are potential targets for antimicrobial and anticancer therapies.
Mode of Action
It is believed to interact with its targets through molecular docking . This interaction can lead to changes in the function of the target proteins, potentially inhibiting their activity and leading to the observed antimicrobial and anticancer effects .
Pharmacokinetics
Adme/t calculations have been performed to gain insights into the potential effects and reactions of these molecules within human metabolism . These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
5-Fluoro-3-hydrazonoindolin-2-one has been found to display remarkable activity against the renal cancer cell line UO-31 . Additionally, it exhibited significant cytotoxicity against Candida albicans and Cryptococcus neoformans . These results suggest that the compound’s action leads to the inhibition of cell growth and survival, contributing to its antimicrobial and anticancer effects.
Eigenschaften
IUPAC Name |
3-diazenyl-5-fluoro-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUZIGMUYFFWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)O)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468168 | |
| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
283584-52-1 | |
| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-fluoro-3-hydrazonoindolin-2-one valuable in the development of potential antimicrobial agents?
A: 5-Fluoro-3-hydrazonoindolin-2-one is a versatile building block for creating Schiff base ligands. These ligands readily form complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) []. This complexation can enhance the biological activity of the resulting compounds compared to the original organic molecule. The study highlighted in the provided abstract investigated the antimicrobial properties of such metal complexes against a range of Gram-positive and Gram-negative bacteria and fungal strains [].
Q2: What spectroscopic techniques were used to characterize the 5-fluoro-3-hydrazonoindolin-2-one derived metal complexes?
A: While the abstract doesn't specify the exact spectroscopic techniques used, it mentions that "physico-chemical characterization" was performed to determine the structure of the synthesized complexes []. This likely includes techniques like:
Q3: What biological activities were investigated for the 5-fluoro-3-hydrazonoindolin-2-one derived metal complexes?
A: The research explored the in vitro antibacterial and antifungal activities of the synthesized metal complexes []. Specifically, they tested the compounds against:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





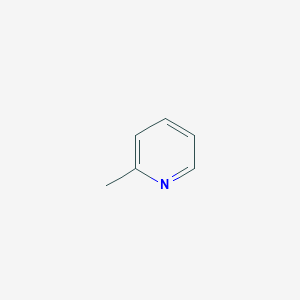
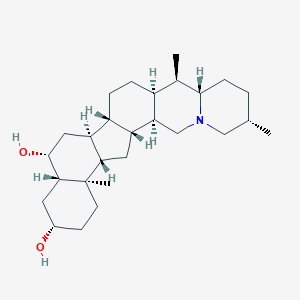
![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)
